molecular formula C14H22N2 B1335150 2-Azepan-1-yl-2-phenyl-ethylamine CAS No. 876710-61-1

2-Azepan-1-yl-2-phenyl-ethylamine

Cat. No.: B1335150
CAS No.: 876710-61-1
M. Wt: 218.34 g/mol
InChI Key: NRZLUHQRMXSAGX-UHFFFAOYSA-N
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Description

2-Azepan-1-yl-2-phenyl-ethylamine is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine typically involves the reaction of azepane with 2-phenyl-ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azepan-1-yl-2-phenyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the azepane ring or phenyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azepane or phenyl derivatives.

Scientific Research Applications

2-Azepan-1-yl-2-phenyl-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine: This compound has a similar structure but includes a chloro substituent on the phenyl ring, which can alter its chemical and biological properties.

    2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate: This compound features an ester group instead of the phenyl group, leading to different reactivity and applications.

Uniqueness: 2-Azepan-1-yl-2-phenyl-ethylamine is unique due to the combination of the azepane ring and phenyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azepan-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZLUHQRMXSAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390123
Record name 2-Azepan-1-yl-2-phenyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-61-1
Record name 2-Azepan-1-yl-2-phenyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 876710-61-1
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